molecular formula C16H13N3S B3829635 benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Cat. No.: B3829635
M. Wt: 279.4 g/mol
InChI Key: DWKMMHAIALSICX-GZTJUZNOSA-N
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Description

Benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, also known by its IUPAC name N-[(E)-benzylideneamino]-4-phenyl-1,3-thiazol-2-amine , is a chemical compound with the molecular formula C16H13N3S . It was first created in 2006 and has a molecular weight of approximately 279.4 g/mol .

Biochemical Analysis

Biochemical Properties

Benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions lead to the modulation of reactive oxygen species levels within cells. Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce oxidative damage in fungal cells, such as Candida albicans, by increasing the levels of reactive oxygen species . This oxidative stress leads to DNA damage and ultimately cell death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with catalase and superoxide dismutase results in the modulation of reactive oxygen species levels . Additionally, this compound can alter gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antifungal activity without noticeable toxicity . At higher doses, toxic effects such as oxidative damage and cellular apoptosis have been observed. These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as catalase and superoxide dismutase, influencing the oxidative stress response . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of reactive oxygen species and other critical metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall function within cells.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-3-7-13(8-4-1)11-17-19-16-18-15(12-20-16)14-9-5-2-6-10-14/h1-12H,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKMMHAIALSICX-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
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benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
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benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
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benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
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benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
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benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

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